molecular formula C20H16N2O6 B11125350 3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11125350
M. Wt: 380.3 g/mol
InChI Key: KTCPQQHKFHPDEM-UHFFFAOYSA-N
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Description

“3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, and oxazole groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one” would likely involve multiple steps, including:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the hydroxyphenyl and methylfuran groups via substitution reactions.
  • Incorporation of the oxazole ring through cycloaddition or condensation reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl group can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation.

Major Products

  • Oxidation of hydroxyl groups to form ketones or aldehydes.
  • Reduction of carbonyl groups to form alcohols.
  • Substitution reactions leading to various substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity due to the presence of multiple functional groups.

Biology

  • Potential use as a biochemical probe to study enzyme interactions.
  • Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

  • Explored for its potential therapeutic applications due to its complex structure.
  • Studied for its interactions with biological targets, such as proteins or nucleic acids.

Industry

  • Potential use in the development of new materials with unique properties.
  • Investigated for its applications in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This could involve:

  • Binding to enzymes and inhibiting their activity.
  • Interacting with cellular receptors and modulating signal transduction pathways.
  • Incorporating into biological membranes and altering their properties.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one: Lacks the oxazole ring.

    3-hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

  • The presence of both oxazole and furan rings in the same molecule is relatively rare.
  • The combination of multiple functional groups provides unique reactivity and potential biological activity.

Biological Activity

3-Hydroxy-5-(3-hydroxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the dihydropyrrolone class. Its unique structure features multiple functional groups, including hydroxyl, furan, and oxazole moieties, which may significantly influence its biological activity. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C_{20}H_{20}N_{2}O_{5} and a molecular weight of approximately 366.4 g/mol. Its structure can be depicted as follows:

Chemical Structure C20H20N2O5\text{Chemical Structure }\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{5}

Antimicrobial Properties

Research indicates that derivatives of dihydropyrrolones, including this compound, exhibit significant antibacterial activity. For example, studies have shown minimum inhibitory concentrations (MICs) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . The mechanism of action is hypothesized to involve interactions with bacterial ribosomes or enzymes critical for cell wall synthesis.

Pathogen MIC (μg/mL) Reference
MRSA4
MRSE4

Anticancer Activity

In vitro studies have explored the anticancer potential of similar compounds. For instance, derivatives containing the pyrrolidine structure demonstrated cytotoxic effects against A549 human lung cancer cells. The anticancer activity was evaluated using MTT assays, revealing that certain substitutions significantly enhanced efficacy .

Compound Viability (%) p-value
Control100-
Compound A63.4<0.05
Compound B21.2<0.001

Antioxidant Activity

The antioxidant properties of related pyrrole derivatives have also been examined. Compounds with free carboxylic moieties exhibited strong reducing power in various assays . This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Antibacterial Screening : A study evaluated a series of dihydropyrrolone derivatives against multidrug-resistant pathogens using broth microdilution techniques. Compounds showed variable activity based on structural modifications.
  • Cytotoxicity Assays : Research involving A549 cells highlighted that specific substitutions on the phenyl ring could dramatically enhance anticancer efficacy compared to non-substituted analogs.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

4-hydroxy-2-(3-hydroxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16N2O6/c1-10-6-7-14(27-10)18(24)16-17(12-4-3-5-13(23)9-12)22(20(26)19(16)25)15-8-11(2)28-21-15/h3-9,17,23,25H,1-2H3

InChI Key

KTCPQQHKFHPDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)O)C4=NOC(=C4)C)O

Origin of Product

United States

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